Tetraethyl decane-1,10-diylbis(phosphonate) (CAS 5943-62-4) is a homobifunctional, long-chain aliphatic bisphosphonate ester characterized by a highly hydrophobic 10-carbon decyl backbone flanked by two reactive diethyl phosphonate groups. In procurement and material selection, it is primarily valued as a highly lipophilic linker for targeted protein degraders (PROTACs), a flexible C10 spacer monomer for Horner-Wadsworth-Emmons (HWE) polycondensation, and an organic-soluble precursor for generating phosphonic acid-based self-assembled monolayers (SAMs). Its fully esterified form ensures excellent stability and solubility in standard aprotic solvents, offering a distinct processability advantage over its free-acid counterparts during complex, multi-step organic syntheses .
Substituting Tetraethyl decane-1,10-diylbis(phosphonate) with shorter aliphatic analogs (e.g., C4 or C6 bisphosphonates) or hydrophilic PEG-based linkers fundamentally alters the spatial dynamics and physicochemical properties of the final product. In targeted protein degradation, replacing the C10 chain with a PEG linker of similar length drastically shifts the partition coefficient (LogP), often resulting in poor passive membrane permeability for large degrader molecules. In polymer synthesis, shorter alkyl chains fail to provide the necessary internal plasticization, leading to intractable, insoluble polymer networks. Furthermore, attempting to use the free decane-1,10-diylbis(phosphonic acid) directly in organic synthesis workflows typically fails due to its extreme polarity and near-zero solubility in standard aprotic solvents like dichloromethane, necessitating the use of this specific tetraethyl ester for homogeneous phase reactions [1].
For intracellular PROTAC development, linker lipophilicity is a primary driver of passive membrane diffusion. The C10 aliphatic chain of Tetraethyl decane-1,10-diylbis(phosphonate) provides a highly hydrophobic bridge compared to standard PEG linkers. While PEG3 or PEG4 linkers introduce hydrogen bond acceptors that increase the desolvation penalty during membrane transit, the C10 alkyl chain increases the overall degrader LogP by approximately 1.5 to 3.0 units relative to PEG equivalents. This hydrophobic shift is critical for overcoming the permeability bottleneck of high-molecular-weight PROTACs, frequently resulting in a 5- to 10-fold improvement in apparent permeability (P_app) in Caco-2 or PAMPA models [1].
| Evidence Dimension | Lipophilicity contribution (ΔLogP) and Permeability |
| Target Compound Data | C10 Alkyl Linker (High LogP contribution, no H-bond acceptors) |
| Comparator Or Baseline | PEG3/PEG4 Linker (Low LogP contribution, multiple H-bond acceptors) |
| Quantified Difference | ~1.5 - 3.0 unit increase in LogP; up to 10x higher passive permeability. |
| Conditions | Intracellular targeted protein degrader design (PAMPA/Caco-2 models) |
Buyers developing PROTACs for intracellular targets must select the C10 alkyl linker over PEG alternatives when poor cell permeability is the primary limiting factor for degrader efficacy.
The esterification state of the phosphonate groups dictates the compound's utility in multi-step organic synthesis. Tetraethyl decane-1,10-diylbis(phosphonate) is a liquid that is fully miscible (>100 mg/mL) in common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. In stark contrast, the fully hydrolyzed baseline material, decane-1,10-diylbis(phosphonic acid), exhibits near-zero solubility (<1 mg/mL) in these same solvents due to extensive intermolecular hydrogen bonding[1]. Procurement of the tetraethyl ester allows chemists to perform Horner-Wadsworth-Emmons (HWE) reactions or linker conjugations in standard homogeneous organic phases, followed by controlled, localized deprotection if the free acid is required.
| Evidence Dimension | Solubility in aprotic organic solvents (DCM, THF) |
| Target Compound Data | Tetraethyl decane-1,10-diylbis(phosphonate) (>100 mg/mL) |
| Comparator Or Baseline | Decane-1,10-diylbis(phosphonic acid) (<1 mg/mL) |
| Quantified Difference | >100-fold higher solubility in non-polar/aprotic environments. |
| Conditions | Standard laboratory synthesis conditions at 25 °C |
Procuring the tetraethyl ester is essential for workflows requiring homogeneous organic reactions, avoiding the severe handling and yield issues associated with insoluble free phosphonic acids.
When used as a monomer in Horner-Wadsworth-Emmons (HWE) polycondensation to form conjugated polymers, the 10-carbon spacer provides critical structural flexibility. Compared to shorter analogs like tetraethyl butane-1,4-diylbis(phosphonate) (C4 spacer), the C10 chain significantly lowers the glass transition temperature (Tg) of the resulting polymer and acts as an internal plasticizer. This extended aliphatic spacer typically increases the solubility of the synthesized poly(p-phenylenevinylene) (PPV) derivatives in processing solvents like chloroform or chlorobenzene by more than 5-fold, enabling spin-coating and solution-phase casting that are impossible with rigid, short-chain analogs [1].
| Evidence Dimension | Polymer solubility and processability |
| Target Compound Data | C10 spacer (Tetraethyl decane-1,10-diylbis(phosphonate)) |
| Comparator Or Baseline | C4 spacer (Tetraethyl butane-1,4-diylbis(phosphonate)) |
| Quantified Difference | >5-fold increase in polymer solubility in halogenated solvents; significantly lower Tg. |
| Conditions | HWE polycondensation with aromatic dialdehydes for organic electronics |
Materials scientists must specify the C10 variant to ensure that the resulting conjugated polymers remain soluble enough for downstream thin-film device fabrication.
Where the C10 alkyl chain is specifically required to boost the lipophilicity and passive membrane permeability of a targeted protein degrader, outperforming hydrophilic PEG linkers [1].
Where manufacturers require an organic-soluble phosphonate ester to undergo controlled, in situ hydrolysis to coat metal oxide surfaces (e.g., titanium, aluminum, or solid-state battery electrolytes) without the handling difficulties of bulk free acids [2].
Where Horner-Wadsworth-Emmons (HWE) polycondensation requires a long aliphatic spacer (C10) to ensure the resulting luminescent or conductive polymers remain soluble for spin-coating in organic electronics fabrication [3].